![molecular formula C9H5BrN2O4 B13920584 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring system, with carboxylic acid groups at the 3rd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by carboxylation. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 6th position. Subsequent carboxylation reactions can be carried out using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazolo[1,5-a]pyridine derivatives.
- Oxidized or reduced forms of the original compound.
- Esterified products when reacted with alcohols .
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various signaling pathways, depending on the context of its use .
Comparison with Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
- 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Comparison: Compared to its analogs, 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its higher solubility in polar solvents and its ability to form stronger interactions with biological targets .
Properties
Molecular Formula |
C9H5BrN2O4 |
|---|---|
Molecular Weight |
285.05 g/mol |
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-5(8(13)14)7-6(9(15)16)2-11-12(7)3-4/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
DWHMFRGRQJEJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


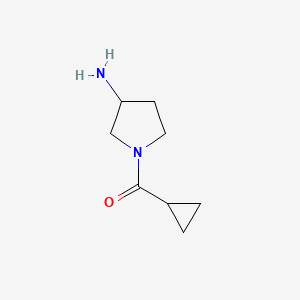
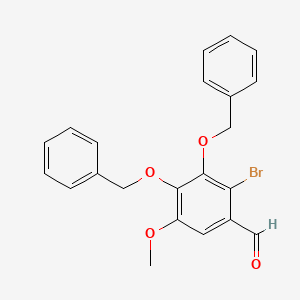
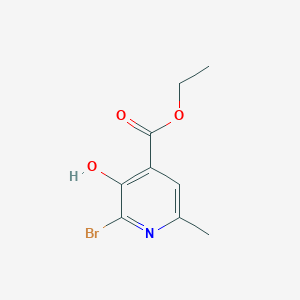
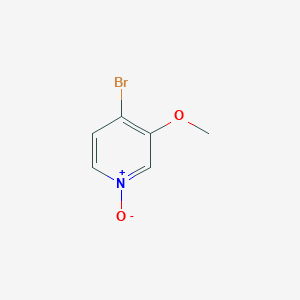
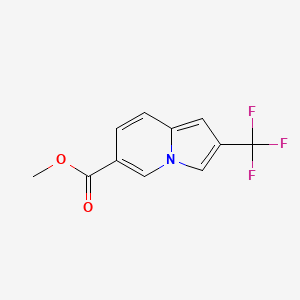
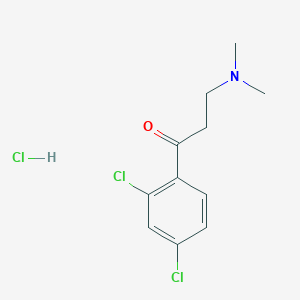
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
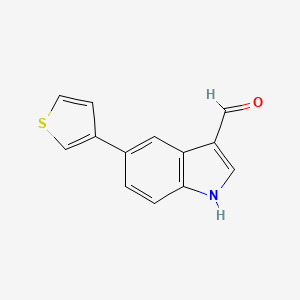
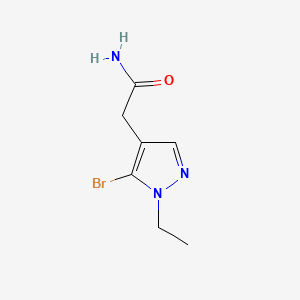
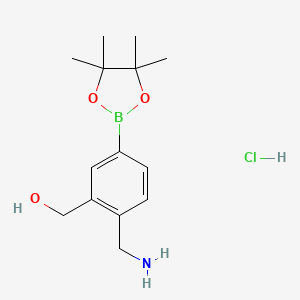
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)



